5-Methyl-2-thiophen-2-yl-thiazole-4-carboxylic acid ethyl ester
Overview
Description
5-Methyl-2-thiophen-2-yl-thiazole-4-carboxylic acid ethyl ester is a useful research compound. Its molecular formula is C11H11NO2S2 and its molecular weight is 253.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Reactivity
The reactivity of related compounds to 5-Methyl-2-thiophen-2-yl-thiazole-4-carboxylic acid ethyl ester has been a subject of study, shedding light on the potential synthetic applications and reactivity of such structures. For instance, research by Remizov, Pevzner, and Petrov (2019) explored the reactions of ethyl 5-methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate with bases, leading to various derivatives through the opening of the 1,2,3-thiadiazole ring and the formation of thioamides and furanyl derivatives under different conditions. This study highlights the reactivity of similar compounds under base-catalyzed conditions, which could imply potential pathways for modifying the thiazole compound for various applications (Remizov, Pevzner, & Petrov, 2019).
Antimicrobial Activity
Thiophene-containing compounds, such as the one described, have been synthesized and tested for their biological activity. Mabkhot et al. (2017) synthesized novel thiophene-containing compounds and evaluated their antimicrobial properties. Their findings suggest that certain derivatives exhibit significant antibacterial and antifungal activity, particularly against gram-negative bacteria like E. coli and some fungi. This research underscores the potential of thiophene-based compounds, including this compound, in developing new antimicrobial agents (Mabkhot, Al-showiman, Soliman, Ghabbour, AlDamen, & Mubarak, 2017).
Synthetic Building Blocks
The synthesis of thiazole and thiophene derivatives has been an area of interest due to their application in creating biologically active molecules. Markovich et al. (2014) reported on the synthesis of 2-(4-methyl-1,3-thiazol-5-yl)ethyl acridone carboxylates, showcasing the potential of thiazole derivatives as intermediates in synthesizing compounds with antimicrobial properties. Such studies indicate that this compound could serve as a valuable building block in medicinal chemistry for the development of new therapeutic agents (Markovich, Kudryavtseva, Bogatyrev, Sysoev, Klimova, & Nazarov, 2014).
Material Science Applications
In the field of materials science, thiophene-based compounds have been utilized in the synthesis of novel materials with specific electronic properties. Helgesen et al. (2010) investigated the photovoltaic performance of polymers incorporating thiophene units, demonstrating the influence of molecular structure on the efficiency of polymer solar cells. This suggests that derivatives of this compound could find applications in the development of new materials for energy conversion technologies (Helgesen, Bjerring, Nielsen, & Krebs, 2010).
Properties
IUPAC Name |
ethyl 5-methyl-2-thiophen-2-yl-1,3-thiazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S2/c1-3-14-11(13)9-7(2)16-10(12-9)8-5-4-6-15-8/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZCNSEBJGZAPCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)C2=CC=CS2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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